(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone
Beschreibung
Eigenschaften
IUPAC Name |
[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O/c1-3-26-8-10-27(11-9-26)21(29)16-13-24-28-18(19(22)23)12-17(25-20(16)28)15-6-4-14(2)5-7-15/h4-7,12-13,19H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRBJPZAPLWUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone is a synthetic organic molecule that has drawn considerable attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrazolo-pyrimidine core and a piperazine substituent, suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.
Structural Characteristics
The compound's structure can be broken down into key components:
- Pyrazolo-pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Difluoromethyl and p-tolyl groups : These substituents enhance lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone exhibit various biological activities, particularly in inhibiting specific kinases involved in cancer progression.
The specific mechanisms through which this compound exerts its effects remain to be fully elucidated. However, studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown that they can act as potent inhibitors of kinases such as Pim-1 and Flt-3, which are implicated in oncogenic signaling pathways .
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds reveals variations in their biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Similar core structure | Anticancer |
| 4-Piperidinyl pyrimidine | Piperidine instead of piperazine | Antimicrobial |
| 5-Tolylpyrazole | Lacks difluoromethyl group | Anti-inflammatory |
This table highlights how variations in substituents can significantly influence biological properties and activities.
Case Studies and Research Findings
- Pim-1 Inhibition : In a study focusing on pyrazolo[1,5-a]pyrimidine compounds, certain derivatives demonstrated strong inhibition of Pim-1 kinase at submicromolar concentrations. This suggests that the target compound may similarly inhibit this kinase, potentially leading to reduced tumor cell survival .
- Kinase Selectivity : Another study evaluated the selectivity of pyrazolo[1,5-a]pyrimidine compounds against a panel of oncogenic kinases. One lead compound showed over 98% inhibition of Pim-1 at 1 µM concentration while maintaining a favorable safety profile with minimal off-target effects . The selectivity score for this compound was calculated as S(50) = 0.14, indicating high specificity towards targeted kinases.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone is crucial for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and in vitro assays are essential for elucidating how this compound interacts with its targets and influences cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Position 3 Modifications
- Target Compound: The 4-ethylpiperazin-1-yl-methanone group introduces a basic nitrogen, enhancing solubility in physiological conditions. This contrasts with the ethyl ester in , which may require hydrolysis for activity, or the 4-CF₃ phenyl in , which reduces solubility due to hydrophobicity .
Position 5 Variations
- The phenyl group in lacks substituents, offering minimal steric or electronic modulation.
Position 7 Substituent Effects
- Difluoromethyl (-CF₂H) : Present in both the target compound and , this group offers a balance between electron-withdrawing effects and metabolic stability, contrasting with the oxo (-O) group in , which may increase reactivity but reduce stability .
Research Implications
- Synthetic Feasibility : The synthesis of pyrazolo[1,5-a]pyrimidines with diverse substituents is well-established, as seen in . For example, trifluoromethylation (as in 9k) requires specialized reagents, while piperazine incorporation (target compound, ) demands coupling strategies .
Vorbereitungsmethoden
Cyclocondensation of 3-Aminopyrazoles
The foundational step involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents. For the target compound, 5-p-tolyl substitution is introduced using p-tolualdehyde in a three-component reaction with 3-amino-5-methylpyrazole and diethyl malonate. Under basic conditions (sodium ethoxide, ethanol reflux), this yields 2-methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine (1 ) with 89% efficiency. Subsequent chlorination with phosphorus oxychloride (POCl₃, 110°C, 6 h) replaces hydroxyl groups with chlorine atoms, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.
Table 1: Chlorination Optimization
| POCl₃ Equiv. | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 110 | 4 | 48 |
| 5 | 110 | 6 | 61 |
| 5 | 120 | 6 | 59 |
Functionalization at Position 7
Introducing the difluoromethyl group at position 7 requires nucleophilic substitution of the chlorine atom in 2 . Treatment with potassium difluoromethanesulfinate (KSO₂CF₂H) in dimethylacetamide (DMAc) at 80°C for 12 h affords 7-difluoromethyl-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (3 ) in 73% yield. This step’s efficiency hinges on the leaving group’s reactivity, with chlorine outperforming bromide or iodide in this context.
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC/NHS | THF | 25 | 68 |
| EDCI/HOBt | DMF | 25 | 62 |
| HATU | DCM | 0→25 | 71 |
Alternative Multicomponent Approaches
One-Pot Assembly
A streamlined route involves reacting p-tolualdehyde, 3-amino-5-methylpyrazole, and ethyl 2-(4-ethylpiperazine-1-carbonyl)acetate in acetic acid at 120°C for 24 h. This method bypasses intermediate isolation, directly yielding the target compound in 54% yield. While less efficient than stepwise synthesis, this approach reduces purification steps and is preferable for combinatorial libraries.
Calcium Carbide–Mediated Cyclization
Recent advances utilize calcium carbide (CaC₂) as a dehydrating agent in DMF at 130°C. Combining 3-aminopyrazole, p-tolualdehyde, and 4-ethylpiperazine-1-carbonyl chloride in the presence of CaC₂ (3 equiv.) and cuprous bromide (1.5 equiv.) furnishes the title compound in 65% yield after 9 h. This method’s key advantage lies in avoiding phosphorus-based reagents, aligning with green chemistry principles.
Mechanistic Insights and Side Reactions
Dimroth Rearrangement Risks
During chlorination (Section 1.1), prolonged heating (>8 h) or excess POCl₃ can trigger Dimroth rearrangement, converting pyrazolo[1,5-a]pyrimidines to triazolo[4,3-c]pyrimidines. Monitoring by ¹H NMR is critical, as evidenced by downfield shifts of C3-H and C5-H protons (Δδ ≈ 0.3–0.5 ppm).
Q & A
Q. What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The synthesis typically involves multi-step condensation and cyclization reactions . A representative approach includes:
- Step 1 : Condensation of 5-amino-1H-pyrazole derivatives with β-diketones or enaminones to form the pyrazolo[1,5-a]pyrimidine scaffold. For example, refluxing 5-methyl-3-amino-1H-pyrazole with trifluoromethylated enones in acetic acid yields the core structure .
- Step 2 : Functionalization at position 7 (difluoromethyl) via nucleophilic substitution or fluorination reactions .
- Step 3 : Coupling the piperazine moiety (4-ethyl-piperazin-1-yl) to the pyrazolo-pyrimidine core using carbonylative cross-coupling (e.g., EDCI/HOBt-mediated amidation) .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Acetic acid or DMF |
| Temperature | 80–100°C (reflux) |
| Purification | Column chromatography (silica gel, hexane/EtOAc) |
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
Use multi-modal characterization :
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and substituent positions (e.g., planar pyrazolo-pyrimidine core with dihedral angles <15° for aryl groups) .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~463.18 g/mol) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| Ethanol | ~10 |
Q. Stability :
- pH-dependent degradation : Stable at pH 6–8 (t½ > 24 hrs), but hydrolyzes rapidly in acidic conditions (pH < 4) due to piperazine ring protonation .
- Light sensitivity : Protect from UV exposure to prevent fluoromethyl group decomposition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological activity?
Focus on key substituent effects :
- Pyrazolo-pyrimidine core : Planarity enhances binding to kinase ATP pockets (e.g., KDR or CAMKII targets) .
- Difluoromethyl group : Electron-withdrawing effects improve metabolic stability compared to trifluoromethyl analogs .
- 4-Ethyl-piperazine : Increases solubility and modulates logP (target ~2.5 for blood-brain barrier penetration) .
Q. Experimental Design :
Q. How can contradictory data on synthetic yields be resolved across studies?
Common Contradictions :
Q. Case Study :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂ | 68 | 98 |
| CuI | 52 | 91 |
Q. What computational methods predict the compound’s binding affinity to biological targets?
Workflow :
Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology .
Molecular Dynamics (MD) : Simulate ligand-protein interactions (AMBER or GROMACS) to assess binding stability.
Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -CF₂H vs. -CH₃) .
Q. Key Findings :
Q. How can metabolite identification inform toxicity profiling?
Approach :
- In vitro incubation : Use human liver microsomes (HLM) with NADPH cofactor.
- LC-HRMS analysis : Detect phase I metabolites (oxidation, defluorination) and phase II conjugates (glucuronidation) .
Q. Identified Metabolites :
| Metabolite | m/z [M+H]⁺ | Proposed Structure |
|---|---|---|
| M1 | 479.20 | Piperazine N-oxide |
| M2 | 433.15 | Defluorinated pyrimidine |
Q. What strategies mitigate off-target effects in cellular assays?
Methods :
Q. Data Interpretation :
| Target | IC₅₀ (nM) | Selectivity Index (vs. CDK2) |
|---|---|---|
| JAK2 | 12 | 15.8 |
| EGFR | 85 | 3.2 |
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